molecular formula C22H18BrNO2 B11523943 6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B11523943
M. Wt: 408.3 g/mol
InChI Key: CMUPHMITGIOPCF-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound with a molecular formula of C22H18BrNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multiple steps, including aromatic substitution, cyclization, and bromination. The starting materials often include naphthalene derivatives and cyclohexylamine. The reaction conditions usually require the presence of a strong acid or base, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various substituted naphthoquinolines .

Scientific Research Applications

6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific structural features, such as the presence of a cyclohexyl group and a bromine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18BrNO2

Molecular Weight

408.3 g/mol

IUPAC Name

10-bromo-14-cyclohexyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

InChI

InChI=1S/C22H18BrNO2/c23-17-10-11-18-20-16(12-19(25)24(18)13-6-2-1-3-7-13)14-8-4-5-9-15(14)22(26)21(17)20/h4-5,8-13H,1-3,6-7H2

InChI Key

CMUPHMITGIOPCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C4C(=CC2=O)C5=CC=CC=C5C(=O)C4=C(C=C3)Br

Origin of Product

United States

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